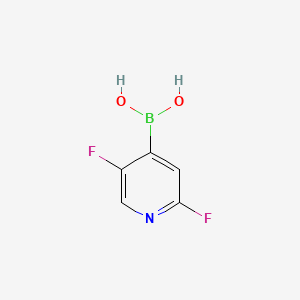

(2,5-Difluoropyridin-4-yl)boronic acid

描述

属性

IUPAC Name |

(2,5-difluoropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BF2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUGAJDUGLGADA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704624 | |

| Record name | (2,5-Difluoropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263375-23-0 | |

| Record name | (2,5-Difluoropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Stepwise Reaction Mechanism

-

Directed Lithiation :

-

2,5-Difluoropyridine undergoes regioselective lithiation at the 4-position using strong bases such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi).

-

Optimal conditions involve temperatures ≤-55°C in anhydrous tetrahydrofuran (THF), achieving >90% regioselectivity.

-

The electron-withdrawing fluorine atoms at the 2- and 5-positions activate the 4-position for deprotonation, as demonstrated by NMR studies of lithiated intermediates.

-

-

Borylation with Triisopropyl Borate :

Table 1: Representative Laboratory-Scale Synthesis

| Step | Reagents/Conditions | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | 2,5-Difluoropyridine + LDA + I₂ | ≤-55°C | 68.9 | 97 |

| 2 | Intermediate A + H₂O | ≤-55°C | 71.8 | 98.2 |

| 3 | Intermediate B + B(OiPr)₃ + n-BuLi | ≤-55°C | 77.6 | 99 |

Industrial Production Methodologies

Scalable synthesis requires modifications to laboratory protocols to address cost, safety, and throughput constraints.

Continuous Flow Reactor Systems

Solvent and Reagent Optimization

-

THF Alternatives : Methyl tert-butyl ether (MTBE) reduces peroxide formation risks in large-scale reactions.

-

Base Selection : Potassium hexamethyldisilazide (KHMDS) shows comparable efficiency to LDA with improved handling safety.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for Boronic Acid Synthesis

| Method | Starting Material | Key Reagents | Yield (%) | Scalability |

|---|---|---|---|---|

| Lithiation-Borylation | 2,5-Difluoropyridine | LDA, B(OiPr)₃ | 68–78 | High |

| Transmetalation | Organotin Reagents | BBr₃ | 45–55 | Low |

| Cross-Coupling | Halopyridines | Pd catalysts, Borates | 50–65 | Moderate |

-

Lithiation-Borylation Superiority : Higher yields and better functional group tolerance make this method preferable for industrial applications.

-

Transmetalation Limitations : Organotin reagents pose toxicity concerns and require stringent waste management protocols.

Reaction Optimization and Challenges

Temperature Control

Purification Challenges

化学反应分析

Types of Reactions: (2,5-Difluoropyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Typically involves palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Oxidation: Common oxidizing agents include hydrogen peroxide or sodium perborate.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Alcohols and Ketones: Resulting from oxidation reactions.

Substituted Pyridines: Produced through nucleophilic substitution.

科学研究应用

(2,5-Difluoropyridin-4-yl)boronic acid has a wide range of applications in scientific research:

作用机制

The mechanism of action of (2,5-Difluoropyridin-4-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling . The boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. In biological systems, the compound can interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

相似化合物的比较

Key Findings:

Electronic Effects :

- Fluorine substituents lower the pKa of boronic acids compared to methoxy or chloro analogs. For example, this compound has an estimated pKa of ~5–6, making it more reactive at physiological pH (7.4) than 2,5-dimethoxy analogs (pKa ~8–9) .

- The through-space stabilization provided by fluorine substituents (rather than through-bond effects) dominates in maintaining Lewis acidity, as observed in fluoro-substituted arylboronic acids .

Steric and Binding Properties :

- Ortho-fluorine groups (e.g., 2-F in the target compound) introduce steric hindrance, which can limit interactions with bulky diols or proteins. Conversely, meta-fluorine (e.g., 3-F in 3,5-difluoro analog) reduces steric interference but may weaken binding specificity .

- The target compound’s 2,5-difluoro substitution balances electronic activation and steric accessibility, enabling efficient diol complexation (e.g., with saccharides) in biomedical applications .

Applications in Drug Discovery: Fluorinated boronic acids exhibit improved bioavailability and target selectivity compared to non-fluorinated analogs. For instance, this compound’s moderate pKa allows stable boronate ester formation with cell-surface glycans, a mechanism explored in anticancer drug delivery . In contrast, (3,5-Difluoropyridin-4-yl)boronic acid shows reduced potency in glioblastoma cell assays, likely due to suboptimal fluorine positioning for membrane transport .

Synthetic Utility :

- The target compound’s boronic acid group enables participation in Suzuki-Miyaura cross-coupling , a reaction critical for constructing biaryl pharmaceuticals. Its fluorine substituents enhance leaving-group stability during catalysis compared to chloro or methoxy analogs .

生物活性

(2,5-Difluoropyridin-4-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, focusing on enzyme inhibition, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is CHBFNO. It features a pyridine ring substituted with two fluorine atoms and a boronic acid functional group. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, making it a valuable scaffold in drug design.

Enzyme Inhibition

Boronic acids, including this compound, have been shown to exhibit enzyme inhibition properties. These compounds can interact with various enzymes, particularly serine proteases, by forming reversible complexes that modulate enzyme activity. This characteristic has been exploited in the design of proteasome inhibitors and anticancer agents.

Table 1: Biological Activity of Boronic Acids

| Compound Name | IC50 (nM) | Target Enzyme | Reference |

|---|---|---|---|

| This compound | 4.60 | Proteasome | |

| Bortezomib | 7.05 | Proteasome | |

| Other Boronic Acid Derivatives | Varied | Various Enzymes |

Case Studies and Research Findings

- Proteasome Inhibition :

- Mechanism of Action :

- Pharmacokinetics :

Therapeutic Applications

The unique properties of this compound make it a promising candidate for various therapeutic applications:

- Cancer Therapy : Its ability to inhibit proteasomes positions it as a potential therapeutic agent in cancer treatment.

- Antiviral Activity : Preliminary studies suggest that boronic acids may also exhibit antiviral properties by inhibiting viral proteases, although further research is needed to establish this activity definitively .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (2,5-Difluoropyridin-4-yl)boronic acid?

- Methodology : While direct synthesis protocols are not detailed in the literature, analogous pyridinyl boronic acids are typically synthesized via Miyaura borylation. This involves halogenation of the pyridine ring (e.g., bromination at the 4-position) followed by palladium-catalyzed cross-coupling with bis(pinacolato)diboron. Fluorine substituents at the 2- and 5-positions may require careful control of reaction conditions (e.g., temperature, catalyst loading) to avoid competing side reactions due to steric or electronic effects .

- Key Considerations : Fluorine’s electron-withdrawing nature can slow transmetallation steps in palladium-mediated reactions. Use of PdCl₂(dppf) or SPhos ligands may enhance efficiency .

Q. How can Suzuki-Miyaura coupling be optimized using this boronic acid?

- Methodology : Screen reaction parameters such as:

- Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos.

- Base : K₂CO₃ or CsF for aqueous-organic biphasic systems.

- Solvent : THF or DME for solubility.

Q. What analytical techniques are suitable for characterizing this compound?

- Methodology :

- NMR : Use ¹¹B NMR to monitor boron speciation (e.g., free boronic acid vs. boroxine). At pH > 10, the ¹¹B signal shifts upfield (~δ 28–30 ppm) due to deprotonation .

- Mass Spectrometry : MALDI-MS may require derivatization (e.g., with 1,2-ethanediol) to prevent boroxine formation. Derivatized esters yield clear [M+H]⁺ peaks without fragmentation .

Advanced Research Questions

Q. How do fluorine substituents influence reactivity in cross-coupling reactions?

- Mechanistic Insight :

- Steric Effects : Fluorine at the 2-position creates steric hindrance, slowing transmetallation.

- Electronic Effects : Electron-withdrawing fluorines reduce boron’s Lewis acidity, decreasing oxidative addition efficiency.

Q. What strategies mitigate boroxine formation during mass spectrometry?

- Methodology : Derivatize the boronic acid with diols (e.g., pinacol) to form cyclic esters. This stabilizes the boron center and prevents dehydration. For MALDI-MS, use α-cyano-4-hydroxycinnamic acid (CHCA) matrix with 1:10 analyte:matrix ratio to enhance ionization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。